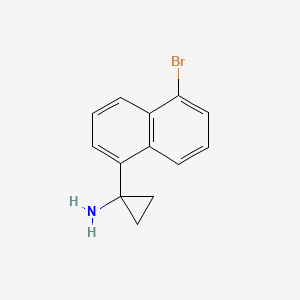

1-(5-Bromonaphthalen-1-YL)cyclopropan-1-amine

CAS No.:

Cat. No.: VC13569617

Molecular Formula: C13H12BrN

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrN |

|---|---|

| Molecular Weight | 262.14 g/mol |

| IUPAC Name | 1-(5-bromonaphthalen-1-yl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C13H12BrN/c14-12-6-2-3-9-10(12)4-1-5-11(9)13(15)7-8-13/h1-6H,7-8,15H2 |

| Standard InChI Key | HEZNMIZNITWAMS-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC=CC3=C2C=CC=C3Br)N |

| Canonical SMILES | C1CC1(C2=CC=CC3=C2C=CC=C3Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a bicyclic naphthalene system with a cyclopropane ring fused to an amine group. The bromine atom at the 5-position of naphthalene introduces steric and electronic effects that influence reactivity, while the cyclopropane’s ring strain (bond angles of 60°) enhances its potential for ring-opening reactions . Key structural identifiers include:

Physicochemical Data

While detailed experimental data on melting/boiling points or solubility are absent in available sources, computational and empirical insights can be inferred:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 262.14–262.15 g/mol | |

| Storage Conditions | Room temperature | |

| CAS Number | 1781089-64-2 |

The bromine atom’s electronegativity (2.96) and the amine’s basicity () suggest moderate polarity, likely rendering the compound soluble in organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Manufacturing

Challenges in Synthesis

-

Ring Strain: The cyclopropane’s instability necessitates low-temperature reactions to prevent decomposition.

-

Regioselectivity: Achieving selective bromination at the naphthalene’s 5-position requires careful control of reaction conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), facilitating the construction of biaryl structures prevalent in drug candidates . For example:

-

Anticancer Agents: Brominated naphthalenes are precursors to kinase inhibitors targeting oncogenic signaling pathways .

-

Neuroactive Compounds: The amine group can be derivatized into sulfonamides or urea derivatives for central nervous system (CNS) drug discovery .

Materials Science

-

Liquid Crystals: The planar naphthalene core and rigid cyclopropane may enhance mesophase stability in display technologies .

-

Polymer Additives: Bromine’s flame-retardant properties could be leveraged in polymer composites .

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging the naphthalene’s absorbance in the UV range for light-mediated functionalization .

-

Bioconjugation: Exploring the amine group for attachment to biomolecules (e.g., antibodies) in targeted drug delivery .

Computational Modeling

Density functional theory (DFT) studies could predict reactivity patterns, optimizing conditions for selective transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume